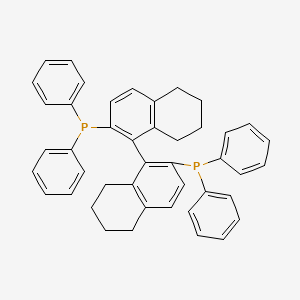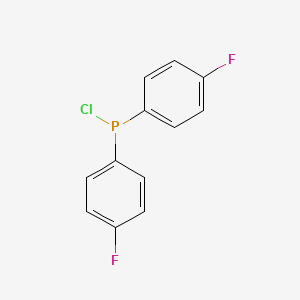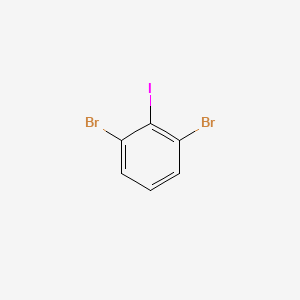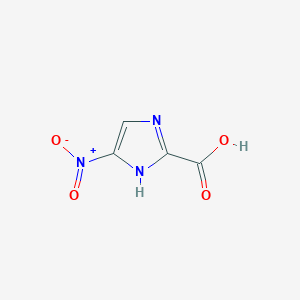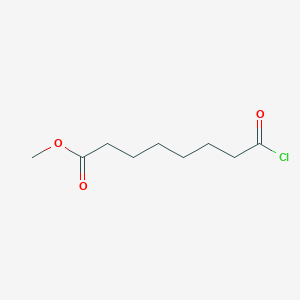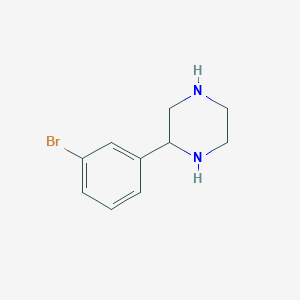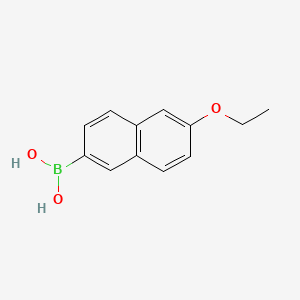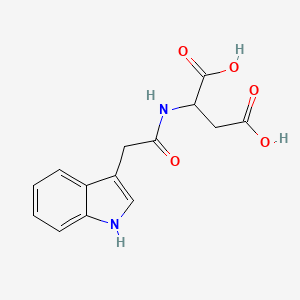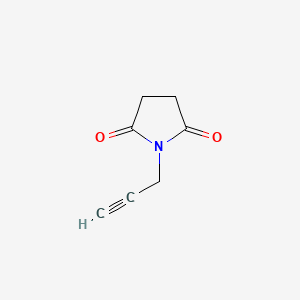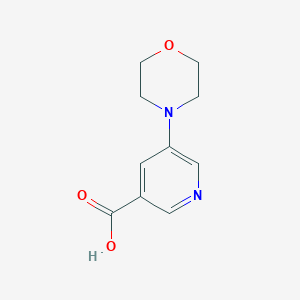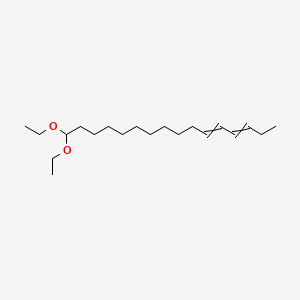
(Z,Z)-11,13-Hexadecadienal diethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-11,13-Hexadecadienal diethyl acetal is an organic compound that belongs to the class of acetals. Acetals are known for their stability and lack of reactivity in neutral to strongly basic environments . This compound is characterized by its unique structure, which includes two double bonds in the Z configuration at the 11th and 13th positions of a hexadecadienal chain, with diethyl acetal groups attached.
Méthodes De Préparation
One common method involves the use of Wittig or Horner-Wadsworth-Emmons reactions to form the diene structure, followed by acetalization using ethanol in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(Z,Z)-11,13-Hexadecadienal diethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The acetal groups can be replaced by other functional groups under acidic conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(Z,Z)-11,13-Hexadecadienal diethyl acetal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and signaling pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (Z,Z)-11,13-Hexadecadienal diethyl acetal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with lipid receptors, influencing lipid metabolism and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
(Z,Z)-11,13-Hexadecadienal diethyl acetal can be compared with other similar compounds, such as:
Hexadecanal diethyl acetal: Lacks the double bonds present in this compound, resulting in different chemical properties and reactivity.
(E,E)-11,13-Hexadecadienal diethyl acetal: Has the double bonds in the E configuration, leading to different stereochemistry and potentially different biological activities.
Hexadecadienal diethyl acetal: Without specifying the configuration of the double bonds, this compound can have different isomers with varying properties .
Propriétés
Numéro CAS |
71673-23-9 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(3Z,5Z)-16,16-diethoxyhexadeca-3,5-diene |
InChI |
InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h7-10,20H,4-6,11-19H2,1-3H3/b8-7-,10-9- |
Clé InChI |
CBJGIKWGCGTVMA-QRLRYFCNSA-N |
SMILES |
CCC=CC=CCCCCCCCCCC(OCC)OCC |
SMILES isomérique |
CC/C=C\C=C/CCCCCCCCCC(OCC)OCC |
SMILES canonique |
CCC=CC=CCCCCCCCCCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


